Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Overview
Description
Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a useful research compound. Its molecular formula is C9H15ClO2 and its molecular weight is 190.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl (4E)-5-chloropent-4-enoate, a closely related compound to Ethyl 4-chloro-2,2-dimethylpent-4-enoate, is used in the preparation of ethyl (4E)-alkenoates through Fe-catalyzed cross-coupling with Grignard reagents, indicating its utility in complex organic syntheses (Shakhmaev, Sunagatullina, & Zorin, 2013).
- Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes reaction with hydrazines to form regioisomeric pyrazoles, showcasing the chemical's reactivity and potential for creating complex organic structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Biosynthesis and Biocatalysis
- A detailed review discusses the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative of this compound. This compound is crucial as a precursor for the production of chiral drugs, highlighting the importance of this chemical in the pharmaceutical industry (Ye, Ouyang, & Ying, 2011).
Crystallography and Material Science
- Research on compounds structurally similar to this compound, like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, reveals intricate details about crystal packing and intermolecular interactions, contributing to the understanding of material properties and potentially guiding the design of new materials (Zhang, Wu, & Zhang, 2011).
Photocatalysis and Photochemical Applications
- Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate undergoes a unique base-induced aerobic dimerization, leading to photochromic diarylethene. This reaction is notable for its potential in producing photoactive compounds with customized properties, demonstrating the role of this compound derivatives in the field of photochemistry (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).
Properties
IUPAC Name |
ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPAHMHJYDYAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394691 | |
Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118427-36-4 | |
Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.